7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound. It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like NaOCl or MnO2.
Reduction: Reduction reactions may involve reagents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, MnO2, Pb(OAc)4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules .
Biology
In biological research, it has been studied for its potential as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory and autoimmune diseases .
Medicine
Medicinal applications include its use as a potential treatment for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Industry
In the industrial sector, the compound is used in the development of materials for phosphorescent OLED devices .
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For example, it acts as an inverse agonist of RORγt and an inhibitor of PHD-1, JAK1, and JAK2 . These interactions disrupt various signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C28H27N5O3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O3/c1-18-9-7-8-12-22(18)32-27(34)25-19(2)31-28-29-17-30-33(28)26(25)21-13-14-23(24(15-21)35-3)36-16-20-10-5-4-6-11-20/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31) |
InChI Key |
ZUKFYLWAFKTGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |
Origin of Product |
United States |
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